molecular formula C17H21N5O3S B2606997 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034304-48-6

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2606997
Numéro CAS: 2034304-48-6
Poids moléculaire: 375.45
Clé InChI: FRASEUWSFQZDPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide features an 8-azabicyclo[3.2.1]octane (tropane) core, a bicyclic scaffold prevalent in bioactive molecules targeting neurological and metabolic pathways. Key structural modifications include:

  • 8-Methylsulfonyl group: Enhances solubility and metabolic stability via sulfonylation, a common strategy in drug design.
  • 3-Position substituent: A 2-phenyl-1,2,3-triazole-4-carboxamide moiety, which may influence receptor binding affinity due to the triazole’s hydrogen-bonding capacity and aromatic interactions .

This compound’s synthesis likely involves sulfonylation of a tropane precursor, analogous to methods described for trifluoromethanesulfonate derivatives . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Propriétés

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-8-15(21)10-12(9-14)19-17(23)16-11-18-22(20-16)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRASEUWSFQZDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the triazole ring and the carboxamide group. The methylsulfonyl group is then added to the azabicyclo[3.2.1]octane ring. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and protective groups to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the triazole ring can produce various nitrogen heterocycles.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane , which is substituted at the nitrogen atom with a methylsulfonyl group. It also includes a triazole moiety, which enhances its biological activity and potential therapeutic applications. The molecular formula for this compound is C16H19N5O3S\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S} with a molecular weight of approximately 367.4 g/mol.

Medicinal Chemistry

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been explored for its potential as a therapeutic agent in various medical conditions:

  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that this compound shows efficacy against several bacterial strains, including resistant pathogens such as MRSA and E. coli .

Pharmacological Studies

The compound has been evaluated for its interaction with various biological targets:

  • Receptor Antagonism : It has been utilized in studies focusing on serotonin (5HT3) receptor antagonism, which is crucial for understanding neuropharmacological pathways .
  • Enzymatic Inhibition : The compound inhibits key enzymes involved in steroid hormone metabolism, such as Aldo-keto reductase family 1 member C3 (AKR1C3), indicating potential applications in hormonal therapies .

Synthetic Chemistry

This compound plays a role in synthetic methodologies:

  • Atom Transfer Radical Cyclization : This compound is involved in atom-transfer radical cyclizations to synthesize novel bicyclic structures with potential therapeutic applications .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological assays:

Study FocusFindings
Antibacterial ActivityIn vitro tests showed significant inhibition of MRSA and E. coli growth .
Neuroprotective EffectsAnimal models indicated reduced neuronal damage post ischemic events, suggesting utility in neurodegenerative disease treatment .
Anti-inflammatory StudiesDemonstrated inhibition of pro-inflammatory cytokines in cell culture models .

Mécanisme D'action

The mechanism by which N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents at 8-Position Substituents at 3-Position Pharmacological Notes
Target Compound 8-azabicyclo[3.2.1]octane Methylsulfonyl 2-Phenyl-1,2,3-triazole-4-carboxamide Potential CNS activity due to tropane core; triazole may enhance binding specificity .
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-azabicyclo[3.2.1]octane Methyl Trifluoromethanesulfonate (leaving group) Intermediate in synthesis; reactive site for further functionalization.
N-(8-((R)-2-hydroxy-3-(N-methylmethylsulfonamido)propyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 8-azabicyclo[3.2.1]octane Hydroxypropyl with methylsulfonamido Quinolinecarboxamide Extended substituent may target enzymes (e.g., kinases); increased steric bulk could reduce blood-brain barrier penetration.
(3-exo)-N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide 8-azabicyclo[3.2.1]octane Benzyl Isobutyramide Benzyl group may improve lipophilicity; amide moiety typical in protease inhibitors.
8-Azabicyclo[3.2.1]octan-3-ol, 8-[(4-fluorophenyl)methyl] 8-azabicyclo[3.2.1]octane 4-Fluorophenylmethyl Hydroxyl Fluorine enhances metabolic stability; hydroxyl group permits conjugation.

Structural and Functional Analysis

(a) 8-Position Modifications
  • Methylsulfonyl (Target Compound) : Improves aqueous solubility and resistance to oxidative metabolism compared to methyl or benzyl groups .
  • Trifluoromethanesulfonate : A strong leaving group, useful in nucleophilic substitution reactions.
(b) 3-Position Modifications
  • Triazole-4-carboxamide (Target Compound) : The triazole’s rigidity and carboxamide’s hydrogen-bonding capacity may optimize target engagement, as seen in kinase inhibitors .
  • Quinolinecarboxamide : Aromatic heterocycles like quinoline are common in antimalarials and topoisomerase inhibitors, suggesting divergent therapeutic applications.
  • Isobutyramide : Simpler amide substituents often feature in protease substrates or peptidomimetics.

Pharmacological Implications

  • Target Compound : The combination of a polar sulfonyl group and a triazole-carboxamide may balance blood-brain barrier penetration and target specificity, making it suitable for CNS disorders.
  • Quinolinecarboxamide Analog : The bulky quinoline moiety suggests peripheral activity, possibly in oncology or infectious diseases.
  • Benzyl/Isobutyramide Derivatives : Higher lipophilicity may favor antimicrobial or antiviral applications but with increased metabolic liability.

Activité Biologique

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a bicyclic structure derived from 8-azabicyclo[3.2.1]octane, which is substituted with a methylsulfonyl group and a 1,2,3-triazole ring. The presence of these functional groups is believed to influence its biological activity significantly.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi, suggesting their potential as antimicrobial agents .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrase and cholinesterases (AChE and BuChE). For instance, triazole-containing compounds have demonstrated moderate inhibition against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM . This inhibition is crucial for developing treatments for conditions like glaucoma and obesity.

3. Neuropharmacological Effects

Given the structural similarities to other neuroactive compounds, this compound may exhibit neuropharmacological effects. It has been hypothesized that modifications in the bicyclic framework can enhance its interaction with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases .

The mechanism of action for this compound likely involves binding to specific receptors or enzymes within the body:

  • Enzyme Binding : The triazole ring can interact with the active sites of enzymes, altering their function and leading to therapeutic effects.
  • Receptor Modulation : The compound may also modulate neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • Study on Cholinesterase Inhibition : A recent study demonstrated that a series of triazole derivatives showed varying degrees of AChE inhibition, with some compounds exhibiting IC50 values comparable to standard treatments like donepezil . This suggests potential applications in Alzheimer's disease management.
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria and fungi, showing promising results that warrant further investigation into their use as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Description IC50 Values (µM)
AntimicrobialInhibition against bacterial strainsVaries by strain
Carbonic Anhydrase InhibitionModerate inhibition against carbonic anhydrase-II13.8 - 35.7
Cholinesterase InhibitionAChE and BuChE inhibitionComparable to donepezil
NeuropharmacologicalPotential effects on neurotransmitter systemsNot quantified

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?

  • The bicyclic core is typically synthesized via intramolecular Mannich reactions or reductive amination of ketones. For example, stereoselective alkylation of tropane derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters) can introduce substituents at position 3 . Computational modeling (e.g., DFT) is recommended to predict regioselectivity and optimize reaction conditions .

Q. Which spectroscopic techniques are critical for confirming the triazole-carboxamide linkage?

  • 1H/13C NMR : Key signals include the triazole proton (δ 7.8–8.2 ppm) and carboxamide carbonyl (δ ~165 ppm).
  • HRMS : Accurate mass analysis ensures correct molecular ion ([M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Confirms the presence of sulfonyl (S=O stretch, ~1350 cm⁻¹) and carboxamide (C=O stretch, ~1680 cm⁻¹) groups .

Q. How can researchers validate the stereochemical configuration of the azabicyclo core?

  • X-ray crystallography is the gold standard for resolving stereochemistry. If crystals are unavailable, NOESY NMR can infer spatial proximity of protons (e.g., methylsulfonyl group to adjacent bicyclo protons) .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers if racemization is suspected .

Advanced Research Questions

Q. What computational approaches are used to predict metabolic stability of the methylsulfonyl group?

  • In silico ADMET tools (e.g., SwissADME, pkCSM) model metabolic pathways, such as cytochrome P450-mediated oxidation.
  • MD Simulations : Analyze sulfonyl group interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites .
  • Experimental validation : Incubate the compound with liver microsomes and quantify metabolites via LC-MS/MS .

Q. How should researchers resolve contradictions in SAR data for triazole derivatives?

  • Table 1 : Example SAR contradictions and resolution strategies

ObservationHypothesisValidation Method
Low activity despite high binding affinityPoor membrane permeabilityCaco-2 permeability assay
Inconsistent IC50 valuesOff-target bindingThermal shift assay or SPR
  • Multi-parametric optimization : Use QSAR models to balance lipophilicity (clogP) and polar surface area (PSA) .

Q. What experimental designs mitigate byproduct formation during triazole coupling?

  • Stepwise optimization :

Screen copper catalysts (CuI vs. CuSO4) for Huisgen cycloaddition.

Control temperature (25–60°C) to minimize dimerization.

Use DoE (Design of Experiments) to balance reaction time and reagent stoichiometry .

  • Byproduct analysis : LC-MS/MS identifies dimers or sulfonyl hydrolysis products for targeted suppression .

Q. How can quantum mechanical calculations improve crystallinity prediction?

  • CSP (Crystal Structure Prediction) : Use tools like Mercury or Materials Studio to simulate packing motifs and lattice energies.
  • Hirshfeld surface analysis : Predict hydrogen-bonding interactions (e.g., triazole N–H to sulfonyl O) that stabilize crystal forms .

Methodological Considerations

  • Data Reproducibility : Document solvent purity (e.g., anhydrous DMF for sulfonyl reactions) and storage conditions (-20°C for hygroscopic intermediates) .
  • Contradictory Bioactivity : Cross-validate cell-based assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.